N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide
CAS No.:
Cat. No.: VC16275694
Molecular Formula: C16H16N4O3S2
Molecular Weight: 376.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N4O3S2 |
|---|---|
| Molecular Weight | 376.5 g/mol |
| IUPAC Name | N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C16H16N4O3S2/c1-10(2)20-25(22,23)12-5-6-13-14(8-12)24-16(18-13)19-15(21)11-4-3-7-17-9-11/h3-10,20H,1-2H3,(H,18,19,21) |
| Standard InChI Key | CKYSNLKYYDOBAR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3 |
Introduction
N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound combines a pyridine ring, a benzothiazole moiety, and a sulfamoyl group, which contribute to its diverse chemical reactivity and biological activity.
Synthesis
The synthesis of N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. These steps may vary based on specific reaction conditions and desired yields. Common analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure of the synthesized compound.
Biological Activities
Research indicates that this compound exhibits promising biological activities, including potential applications in anti-inflammatory, antimicrobial, and anticancer therapies. The sulfamoyl group may enhance binding affinity to specific targets, contributing to its therapeutic potential.
| Potential Application | Mechanism of Action | Biological Targets |
|---|---|---|
| Anti-inflammatory | Inhibition of enzymes involved in inflammatory pathways | Enzymes like cyclooxygenases (COX) |
| Antimicrobial | Disruption of microbial cell wall synthesis or interference with essential enzymes | Bacterial enzymes or cell wall components |
| Anticancer | Inhibition of cancer cell proliferation or induction of apoptosis | Cancer cell receptors or enzymes |
Interaction Studies
Interaction studies have shown that N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide interacts with specific molecular targets, which may include enzymes involved in metabolic pathways or receptors related to disease mechanisms. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.
Comparison with Similar Compounds
Several compounds share structural similarities with N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide. For example:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-[cyclopentyl(methyl)sulfamoyl]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide | Benzamide core with sulfamoyl and methanesulfonyl groups | Potential anti-inflammatory properties |
| 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(methylsulfanyl)benzamide | Methoxy and methylsulfanyl substitutions on benzamide | Investigated for anticancer activity |
| 6-(6-propan-2-yloxypyridin-3-yl)-1,3-benzothiazol-2-amines | Pyridinic structure with benzothiazole | Studied for neuroprotective effects |
The uniqueness of N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to these similar compounds.
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